2-Methyl-7H-purin-6-ol
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Overview
Description
2-Methyl-7H-purin-6-ol: is a heterocyclic compound that belongs to the purine family. It is characterized by a purine ring system with a methyl group at the second position and a hydroxyl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-7H-purin-6-ol can be synthesized through various methods. One common route involves the reaction of 6-chloropurine with methylamine, followed by hydrolysis to yield the desired compound . Another method includes the cyclization of appropriate precursors under controlled conditions to form the purine ring system with the desired substituents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-7H-purin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The hydroxyl group at the sixth position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purines .
Scientific Research Applications
2-Methyl-7H-purin-6-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-7H-purin-6-ol involves its interaction with various molecular targets and pathways. It can inhibit cell growth by interfering with DNA synthesis and inducing cell death at high doses . The compound may also interact with specific receptors and enzymes involved in cellular signaling pathways .
Comparison with Similar Compounds
2-Amino-7-methyl-7H-purin-6-ol: This compound has an amino group at the second position instead of a hydroxyl group.
6-Hydroxy-2-methylpurine: Similar structure but with different substituents at specific positions.
Uniqueness: 2-Methyl-7H-purin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DNA synthesis and induce cell death at high doses sets it apart from other similar compounds .
Properties
IUPAC Name |
2-methyl-1,7-dihydropurin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-3-9-5-4(6(11)10-3)7-2-8-5/h2H,1H3,(H2,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLWCABYHOMQHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355762 |
Source
|
Record name | 2-Methyl-3,7-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5167-18-0 |
Source
|
Record name | 2-Methyl-3,7-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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